molecular formula C13H20N4S B11511426 1-(2-Methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea

1-(2-Methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea

Cat. No.: B11511426
M. Wt: 264.39 g/mol
InChI Key: XFTIYYKQJXSKOD-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea is a compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea typically involves the reaction of 2-methylphenyl isothiocyanate with 4-methylpiperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

1-(2-Methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylphenyl)-3-(4-methylpiperazin-1-yl)urea: Similar structure but with an oxygen atom instead of sulfur.

    1-(2-Methylphenyl)-3-(4-methylpiperazin-1-yl)guanidine: Contains a guanidine group instead of a thiourea group.

    1-(2-Methylphenyl)-3-(4-methylpiperazin-1-yl)carbamate: Contains a carbamate group instead of a thiourea group.

Uniqueness

1-(2-Methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea is unique due to its thiourea group, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H20N4S

Molecular Weight

264.39 g/mol

IUPAC Name

1-(2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea

InChI

InChI=1S/C13H20N4S/c1-11-5-3-4-6-12(11)14-13(18)15-17-9-7-16(2)8-10-17/h3-6H,7-10H2,1-2H3,(H2,14,15,18)

InChI Key

XFTIYYKQJXSKOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)NN2CCN(CC2)C

Origin of Product

United States

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